molecular formula C20H24N2O2 B10779975 (S)-ethyl biphenyl-2-ylmethyl(pyrrolidin-3-yl)carbamate

(S)-ethyl biphenyl-2-ylmethyl(pyrrolidin-3-yl)carbamate

Cat. No. B10779975
M. Wt: 324.4 g/mol
InChI Key: DRWJMJVERMOJBX-SFHVURJKSA-N
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Chemical Reactions Analysis

CHEMBL478834 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CHEMBL478834 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound for studying chemical reactions and mechanisms.

    Biology: Investigated for its interactions with biological targets, such as proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of CHEMBL478834 involves its interaction with specific molecular targets and pathways. This compound may act by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

CHEMBL478834 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

ethyl N-[(2-phenylphenyl)methyl]-N-[(3S)-pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C20H24N2O2/c1-2-24-20(23)22(18-12-13-21-14-18)15-17-10-6-7-11-19(17)16-8-4-3-5-9-16/h3-11,18,21H,2,12-15H2,1H3/t18-/m0/s1

InChI Key

DRWJMJVERMOJBX-SFHVURJKSA-N

Isomeric SMILES

CCOC(=O)N(CC1=CC=CC=C1C2=CC=CC=C2)[C@H]3CCNC3

Canonical SMILES

CCOC(=O)N(CC1=CC=CC=C1C2=CC=CC=C2)C3CCNC3

Origin of Product

United States

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